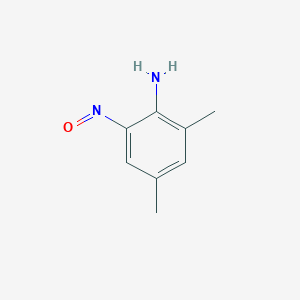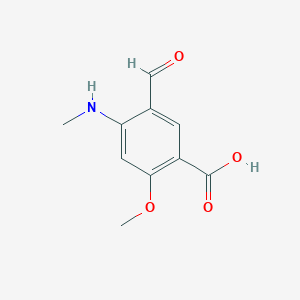![molecular formula C7H8N2S B13956151 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine CAS No. 586958-01-2](/img/structure/B13956151.png)
2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine typically involves the reaction of partially hydrogenated 2-pyridinethiols with 1,3-dibromopropane . This reaction leads to the formation of substituted pyrido[2,1-B][1,3]thiazines. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) at reflux temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or aryl groups into the compound.
Aplicaciones Científicas De Investigación
2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparación Con Compuestos Similares
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various biological activities.
Pyridopyrimidine: Contains a fused pyridine and pyrimidine ring and is known for its therapeutic potential.
Imidazo[2,1-B][1,3]thiazine: Contains a fused imidazole and thiazine ring and is studied for its bioactive properties.
Uniqueness: 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine is unique due to its specific ring structure that includes both nitrogen and sulfur atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
586958-01-2 |
|---|---|
Fórmula molecular |
C7H8N2S |
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
2,6-dihydropyrido[2,1-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C7H8N2S/c1-2-4-9-5-8-6-10-7(9)3-1/h1-3,5H,4,6H2 |
Clave InChI |
ZOTXNTRVOUMTKL-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2N1C=NCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



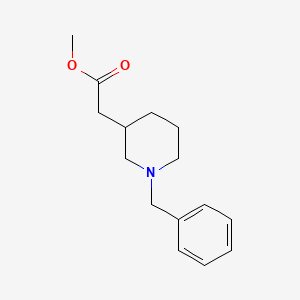

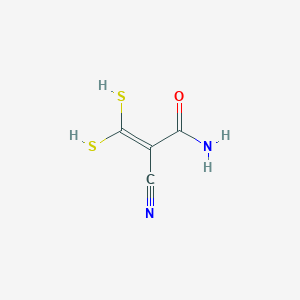
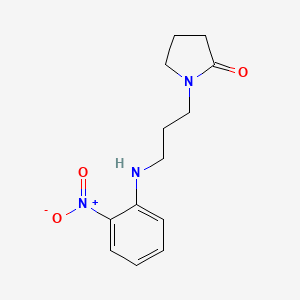

![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
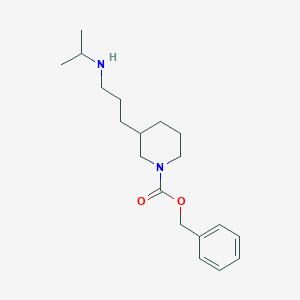
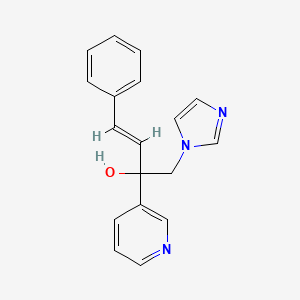
![4-[(4-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13956128.png)

